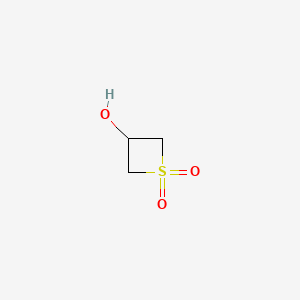

3-Hydroxythietane 1,1-dioxide

描述

Historical Context and Evolution of Thietane (B1214591) Chemistry

The exploration of thietane chemistry dates back to the early 20th century, with the first isolation and identification of thietane and its related compounds occurring in 1916. thieme-connect.de However, it was in the mid-20th century that systematic investigations into these small-ring sulfur heterocycles began in earnest. Early synthetic methods for thietanes often involved the reaction of 1,3-difunctionalized alkanes, such as the reaction between 1,3-dibromopropane (B121459) and sodium sulfide (B99878), though these methods traditionally resulted in modest yields. wikipedia.orgnih.gov

The development of thietane 1,1-dioxides, the oxidized form of thietanes, marked a significant advancement in the field. Foundational work established that oxidizing thietane with agents like hydrogen peroxide could yield the corresponding sulfone derivative. A notable breakthrough was the use of tungsten-based catalysts, which improved the efficiency and consistency of these oxidation reactions. The historical importance of thietane research grew substantially in the 1980s and 1990s as the pharmaceutical industry began to recognize the potential of four-membered sulfur heterocycles as valuable scaffolds in drug design.

Significance of Four-Membered Sulfur Heterocycles in Contemporary Organic Synthesis Research

Four-membered heterocycles, including those containing sulfur, have become increasingly important in medicinal chemistry and organic synthesis. acs.orgresearchgate.net These small, often polar, ring systems can significantly influence the physicochemical properties and biological activity of molecules. acs.orgresearchgate.net Thietanes and their oxidized derivatives, such as thietane 1,1-dioxides, are of particular interest due to their unique structural features and reactivity. researchgate.netchemimpex.com

These heterocycles are considered valuable building blocks in the synthesis of more complex molecules and have been incorporated into a variety of biologically active compounds. nih.govchemimpex.com For instance, oxidized thietanes have been investigated for their potential as antitumor agents, insecticides, and herbicides. rsc.org The rigid and three-dimensional nature of the thietane ring makes it an attractive motif for drug discovery, offering a way to modulate properties like polarity and solubility. researchgate.netbenthamdirect.com Despite their potential, thietanes have been explored to a lesser extent compared to their oxygen-containing counterparts, oxetanes, presenting a frontier for new discoveries in chemical research. researchgate.netbenthamdirect.com

Overview of 3-Hydroxythietane 1,1-dioxide within the Context of Thietane Derivatives

Within the family of thietane derivatives, this compound stands out as a key intermediate and a subject of focused research. acs.orgcdnsciencepub.com Its structure features the characteristic four-membered ring with a sulfur atom oxidized to a sulfone, and a hydroxyl group at the 3-position. nih.govcymitquimica.com This hydroxyl group provides a reactive handle for further chemical modifications, making it a versatile precursor for a range of other substituted thietanes. acs.orgcdnsciencepub.com

The synthesis of this compound is often achieved through the oxidation of 3-hydroxythietane. acs.org Various methods have been developed for this transformation, including the use of hydrogen peroxide in acetic acid or with a sodium tungstate (B81510) catalyst. acs.orggoogle.com The resulting compound is a stable, crystalline solid. cymitquimica.comacs.org

Recent research has highlighted the utility of this compound in creating diverse molecular architectures. For example, it can serve as a precursor to 3-chlorothietane (B12797012) 1,1-dioxide, another important synthetic intermediate. google.com Furthermore, derivatives of this compound have been shown to undergo various chemical transformations, demonstrating the robustness of the thietane dioxide ring under different reaction conditions. acs.org The continued exploration of this compound and its derivatives is expected to lead to new applications in medicinal chemistry and materials science. acs.orgchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H6O3S | nih.gov |

| Molecular Weight | 122.15 g/mol | nih.gov |

| CAS Number | 22524-35-2 | nih.gov |

| Appearance | White to light yellow crystalline powder | chemimpex.com |

| Melting Point | 72 - 76 °C | chemimpex.com |

| IUPAC Name | 1,1-dioxothietan-3-ol | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dioxothietan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUZABLJPXPIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295430 | |

| Record name | 3-Thietanol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22524-35-2 | |

| Record name | 3-Hydroxythietane 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thietanol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxythietane 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thietanol, 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSX9RM6388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Hydroxythietane 1,1 Dioxide and Its Precursors

Strategies for Thietane-3-one as a Precursor

Thietane-3-one is a readily available and inexpensive starting material for the synthesis of 3-hydroxythietane 1,1-dioxide and its derivatives. chemrxiv.org Its ketone functionality allows for the introduction of various substituents at the 3-position through reactions with nucleophiles.

Grignard and Organolithium Reagent Addition to Thietane-3-one

The addition of Grignard or organolithium reagents to the carbonyl group of thietane-3-one is a common method for preparing 3-substituted thietan-3-ols. chemrxiv.orgnih.gov These organometallic reagents act as strong nucleophiles, attacking the electrophilic carbonyl carbon. saskoer.calibretexts.orgmasterorganicchemistry.comyoutube.comdalalinstitute.com

For instance, 3-methoxyphenyl magnesium bromide can be added to a solution of thietane-3-one in tetrahydrofuran (THF) at low temperatures (-78 °C) to yield 3-(3-methoxyphenyl)thietan-3-ol. acs.org Similarly, other Grignard reagents can be prepared and reacted with thietane-3-one to introduce a variety of aryl and alkyl substituents. acs.org The general reaction involves the dropwise addition of the Grignard reagent to a solution of thietane-3-one, followed by quenching with a saturated aqueous solution of ammonium chloride. acs.org

The following table summarizes the synthesis of various 3-substituted thietan-3-ols from thietane-3-one using Grignard reagents.

| Reactant 1 | Reactant 2 | Solvent | Product |

| Thietane-3-one | 3-Methoxyphenyl magnesium bromide | THF | 3-(3-Methoxyphenyl)thietan-3-ol |

| Thietane-3-one | (4-Iodophenoxy)triisopropylsilane / iPrMgCl·LiCl | THF | 3-(4-((Triisopropylsilyl)oxy)phenyl)thietan-3-ol |

| Thietane-3-one | 5-Iodo-1,3-benzodioxole / iPrMgCl·LiCl | THF | 3-(Benzo[d] chemrxiv.orgacs.orgdioxol-5-yl)thietan-3-ol |

Oxidation Reactions for Sulfone Formation

The conversion of the sulfide (B99878) in the thietane (B1214591) ring to a sulfone is a crucial step in the synthesis of this compound. This oxidation is typically achieved using various oxidizing agents.

m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation of 3-Hydroxythietanes

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of sulfides to sulfones. masterorganicchemistry.comchemicalbook.comwikipedia.orgorganic-chemistry.orgfishersci.ca The oxidation of 3-hydroxythietanes with m-CPBA provides the corresponding 3-hydroxythietane 1,1-dioxides in good yields. nih.govacs.org The reaction is generally carried out by adding m-CPBA portionwise to a solution of the thietan-3-ol in a solvent like dichloromethane (CH₂Cl₂) at 0 °C, followed by stirring at room temperature. nih.govacs.org The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. nih.govacs.org

The table below illustrates the oxidation of various 3-substituted thietan-3-ols to their corresponding 1,1-dioxides using m-CPBA. nih.gov

| Reactant | Oxidizing Agent | Solvent | Product | Yield |

| 3-(4-Methoxyphenyl)thietan-3-ol | m-CPBA | CH₂Cl₂ | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80% |

| 3-(2-Methoxyphenyl)thietan-3-ol | m-CPBA | CH₂Cl₂ | 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 99% |

| 3-(Benzo[d] chemrxiv.orgacs.orgdioxol-5-yl)thietan-3-ol | m-CPBA | CH₂Cl₂ | 3-(Benzo[d] chemrxiv.orgacs.orgdioxol-5-yl)-3-hydroxythietane 1,1-dioxide | Not Specified |

| 3-(4-((Triisopropylsilyl)oxy)phenyl)thietan-3-ol | m-CPBA | CH₂Cl₂ | 3-Hydroxy-3-(4-((triisopropylsilyl)oxy)phenyl)thietane 1,1-dioxide | 80% |

| 3-(4-Chlorophenyl)thietan-3-ol | m-CPBA | CH₂Cl₂ | 3-(4-Chlorophenyl)-3-hydroxythietane 1,1-dioxide | 50% |

Hydrogen Peroxide Oxidation

Hydrogen peroxide (H₂O₂) is another common and environmentally friendly oxidizing agent for the conversion of sulfides to sulfones. orgsyn.orgnih.govorganic-chemistry.org The oxidation of thietan-3-ol to this compound can be carried out using aqueous hydrogen peroxide in the presence of a catalyst and a suitable acid and solvent. google.com

One method involves heating a mixture of thietan-3-ol, ethyl acetate, acetic acid, and a catalytic amount of sodium tungstate (B81510), followed by the dropwise addition of aqueous H₂O₂. google.com Alternatively, a mixture of ethyl acetate, formic acid, and thietan-3-ol can be heated before the addition of aqueous H₂O₂. google.com In another procedure, thietan-3-ol is dissolved in glacial acetic acid and oxidized with hydrogen peroxide to yield this compound. google.com A study also reported the oxidation of 3-hydroxy-3-phenylthietane using 30% H₂O₂ in a mixture of glacial acetic acid and acetic anhydride, which resulted in an 86% yield of the crude product. cdnsciencepub.com

Synthesis via Ring Closure and Cyclization Reactions

The formation of the thietane ring itself is a key aspect of synthesizing these compounds.

Hydrolysis and Oxidation of Thietyl Acrylates

An alternative approach to this compound involves the hydrolysis and subsequent oxidation of thietyl acrylates. This method provides a pathway to the target molecule through a different set of intermediates. While detailed experimental procedures for this specific transformation are less commonly reported in the provided context, the general principles of ester hydrolysis followed by sulfide oxidation would apply.

Intramolecular Cyclization of Thiolcarbamate Derivatives

A notable method for the synthesis of 3-thietanol, a direct precursor to this compound, involves the reaction of 2-(1-haloalkyl)oxiranes with monothiocarbamic acid salts. oup.comresearchgate.net This process yields various 3-thietanol derivatives in good yields. The reaction proceeds through an initial nucleophilic attack of the sulfur atom on the oxirane, followed by an intramolecular cyclization. This ring-closing step, where the nitrogen atom of the carbamate facilitates the displacement of the halide, is a key feature of this synthetic route. The resulting intermediate is then hydrolyzed to afford the final 3-thietanol product.

Double Nucleophilic Displacement Reactions of 1,3-Electrophiles

The construction of the thietane ring can be efficiently achieved through double nucleophilic displacement reactions. This long-standing and widely applied method typically involves the reaction of a 1,3-dihaloalkane with a sulfide source, such as sodium sulfide. nih.govbeilstein-journals.org In the context of synthesizing the precursor for this compound, a suitable 1,3-dielectrophile is 1,3-dichloropropan-2-ol. Reacting this substrate with a sulfide nucleophile results in two sequential substitution reactions, displacing both chloride ions to form the four-membered thietane ring and yielding thietan-3-ol. google.com Thiourea can also be employed as the sulfur nucleophile in these double displacement reactions. nih.govbeilstein-journals.org

[2+2]-Cycloadditions of Electron-rich Alkenes with Sulfenes

The thietane 1,1-dioxide core can be synthesized via a [2+2]-cycloaddition reaction between a sulfene (R₂C=SO₂) and an alkene. Sulfenes are highly reactive species that can be generated in situ, for example, by the thermal ring-opening of thiete 1,1-dioxides. researchgate.net In this cycloaddition, the sulfene acts as the two-atom component, reacting with the two carbon atoms of the alkene double bond to directly form the four-membered heterocyclic ring with the sulfur already in its dioxide oxidation state. The use of electron-rich alkenes is often preferred in these reactions to facilitate the cycloaddition process. mdpi.com While this represents a powerful method for constructing the thietane 1,1-dioxide skeleton, its application can be limited by the reactivity and accessibility of the required sulfene intermediates.

Stereoselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is crucial in chemical synthesis. For this compound and its derivatives, stereoselectivity can be addressed at different stages of the synthesis.

Control of Diastereoselectivity in Thietane 1-oxide Oxidation

The oxidation of a substituted thietane to its corresponding 1,1-dioxide proceeds through a thietane 1-oxide (sulfoxide) intermediate. When other substituents are present on the thietane ring, the sulfur atom of the sulfoxide (B87167) becomes a stereocenter, leading to the possibility of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the nature of the substituent at the 3-position of the thietane ring. researchgate.net Subsequent oxidation of this diastereomeric mixture of sulfoxides to the sulfone (1,1-dioxide) eliminates the stereocenter at the sulfur atom. Careful selection of oxidation conditions and reagents can be used to control the formation of these sulfoxide intermediates. d-nb.info

Stereospecific Reactions in 3-Thietanol Synthesis

The synthesis of 3-thietanols from 2-(1-haloalkyl)oxiranes is a stereospecific process. oup.comresearchgate.net This means that the stereochemistry of the starting epoxide directly dictates the stereochemistry of the resulting 3-thietanol product. The reaction involves a double inversion mechanism, where the initial opening of the oxirane and the subsequent intramolecular cyclization each proceed with an inversion of configuration at the respective carbon centers. This allows for the synthesis of enantiomerically enriched or pure 3-thietanols, provided that stereochemically defined oxiranes are used as starting materials.

Divergent Synthetic Routes to Substituted 3-Hydroxythietane 1,1-dioxides

A highly effective divergent strategy for the synthesis of a wide array of substituted 3-hydroxythietane 1,1-dioxides starts from the readily available precursor, thietane-3-one. chemrxiv.orgnih.govacs.org This approach allows for the generation of a library of compounds from a common intermediate.

The key steps in this divergent route are:

Nucleophilic Addition to Thietane-3-one : The synthesis begins with the reaction of thietane-3-one with various Grignard or organolithium reagents. This step introduces a substituent at the 3-position and creates a tertiary alcohol, yielding a range of 3-substituted-3-thietanols. acs.org

Oxidation to the 1,1-Dioxide : The resulting 3-thietanols are then oxidized to the corresponding 3-hydroxythietane 1,1-dioxides. A common and effective oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA). nih.govacs.org

Acid-Catalyzed Nucleophilic Substitution : The 3-hydroxythietane 1,1-dioxides, particularly those with an aryl group at the 3-position, can be activated with a catalytic amount of a Lewis or Brønsted acid. This generates a stabilized carbocation on the four-membered ring. This reactive intermediate can then be trapped by a variety of nucleophiles, including arenes (Friedel-Crafts type reaction), thiols, and alcohols, to furnish a diverse set of 3,3-disubstituted thietane 1,1-dioxides. chemrxiv.orgnih.govacs.org

This divergent approach provides access to a broad chemical space of 4-membered heterocycles, which are valuable in medicinal chemistry. chemrxiv.orgnih.gov

The table below summarizes the synthesis of various 3-aryl-3-hydroxythietane 1,1-dioxides, which serve as key intermediates in this divergent strategy.

| Entry | Starting Thietanol | Oxidizing Agent | Product | Yield (%) |

| 1 | 3-(4-Methoxyphenyl)thietan-3-ol | m-CPBA | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80% nih.govacs.org |

| 2 | 3-(2-Methoxyphenyl)thietan-3-ol | m-CPBA | 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 99% nih.govacs.org |

| 3 | 3-(Benzo[d] oup.comchemrxiv.orgdioxol-5-yl)thietan-3-ol | m-CPBA | 3-(Benzo[d] oup.comchemrxiv.orgdioxol-5-yl)-3-hydroxythietane 1,1-dioxide | 83% nih.govacs.org |

| 4 | 3-(4-Chlorophenyl)thietan-3-ol | m-CPBA | 3-(4-Chlorophenyl)-3-hydroxythietane 1,1-dioxide | 50% chemrxiv.org |

Catalytic Generation of Carbocation Intermediates

The generation of carbocation intermediates from 3-aryl-3-hydroxythietane 1,1-dioxides is a pivotal step that enables the introduction of a second substituent at the C3 position. chemrxiv.orgacs.org This is typically achieved through the use of either Lewis acid or Brønsted acid catalysts. chemrxiv.org These catalysts activate the tertiary alcohol, facilitating its departure as a water molecule and the formation of a stabilized carbocation on the four-membered ring. chemrxiv.orgacs.org

The choice of catalyst can influence the reaction's efficiency and the distribution of products. For instance, while various Lewis acids such as Li+, Ca2+, and Fe3+ salts have been shown to be effective, they can sometimes lead to the formation of a significant amount of a stable elimination byproduct, 3-aryl-2H-thiete 1,1-dioxide. chemrxiv.orgacs.org Brønsted acids have also demonstrated utility in promoting the formation of these carbocation intermediates. chemrxiv.org The reaction conditions, including temperature, can also play a crucial role in minimizing the formation of this thiete dioxide byproduct. acs.org

Coupling with Arene Nucleophiles

Once the carbocation intermediate is formed, it can readily undergo Friedel-Crafts-type reactions with arene nucleophiles. chemrxiv.orgacs.org This methodology allows for the synthesis of a variety of 3,3-diarylthietane 1,1-dioxides. The reaction is typically catalyzed by Lewis acids like Ca2+ or Fe3+, or Brønsted acids. chemrxiv.orgacs.org

The scope of the arene nucleophile is relatively broad, and the reaction proceeds to form a new carbon-carbon bond at the C3 position of the thietane ring. acs.org The efficiency of the coupling can be influenced by the choice of catalyst and the solvent system. For example, dichloromethane and toluene (B28343) have been used as solvents for these reactions. acs.org

Table 1: Catalyst Effect on the Coupling of 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide with an Arene Nucleophile chemrxiv.orgacs.org

| Entry | Catalyst | Solvent | Conversion (%) | Product Yield (%) | Byproduct (4a) Yield (%) |

| 1 | LiOTf | CH2Cl2 | 45 | 18 | 27 |

| 2 | Ca(OTf)2 | CH2Cl2 | >95 | 60 | 36 |

| 3 | Fe(OTf)3 | CH2Cl2 | >95 | 65 | 32 |

| 4 | TfOH | CH2Cl2 | >95 | 55 | 42 |

| 5 | Ca(OTf)2 | Toluene | >95 | 58 | 39 |

Coupling with Thiol Nucleophiles

The carbocation intermediate generated from 3-aryl-3-hydroxythietane 1,1-dioxides can also be trapped with thiol nucleophiles to form a new carbon-sulfur bond. chemrxiv.orgacs.org This reaction provides a direct route to 3-aryl-3-(arylthio)thietane 1,1-dioxides. Similar to the coupling with arenes, this transformation is often promoted by Lewis acid catalysts. chemrxiv.org

Coupling with Alcohol Nucleophiles

In addition to carbon and sulfur nucleophiles, the carbocation intermediate can also be coupled with alcohol nucleophiles to create a new carbon-oxygen bond, yielding 3-alkoxy-3-arylthietane 1,1-dioxides. chemrxiv.orgacs.org Brønsted acids have been found to be particularly effective catalysts for this transformation. chemrxiv.org This method allows for the introduction of a variety of alkoxy groups at the C3 position of the thietane 1,1-dioxide core.

Challenges and Advancements in Synthetic Scalability and Efficiency

A significant challenge in the synthesis of 3,3-disubstituted thietane 1,1-dioxides via carbocation intermediates is the competitive formation of the 3-aryl-2H-thiete 1,1-dioxide byproduct through an E1 elimination pathway. acs.org The formation of this stable byproduct can reduce the yield of the desired coupled product. chemrxiv.orgacs.org Research has shown that elevating the reaction temperature can help to minimize the formation of this thiete dioxide. acs.org

The choice of catalyst and solvent system is also critical for optimizing the reaction's efficiency and scalability. While effective, some catalyst and solvent combinations may not be ideal for large-scale synthesis. acs.org For example, the substitution of dichloromethane with a more industrially acceptable solvent like toluene has been investigated and shown to provide similar results in certain cases. chemrxiv.orgacs.org

Further advancements in this area focus on the development of more selective and efficient catalytic systems that can minimize byproduct formation and allow for a broader range of substrates to be used. The development of divergent synthetic routes from readily available precursors like thietan-3-one is a key strategy for expanding the chemical space of these four-membered heterocyclic compounds. chemrxiv.org The goal is to provide rapid and versatile methods for the preparation of these derivatives to facilitate their broader application in fields such as medicinal chemistry. acs.org

Chemical Reactivity and Reaction Mechanisms of 3 Hydroxythietane 1,1 Dioxide

Ring Fission and Cleavage Reactions

The four-membered ring of 3-hydroxythietane 1,1-dioxide is strained, making it susceptible to ring-opening reactions under various conditions.

Retro-Aldol Ring Fission in Aqueous Basic Conditions

In the presence of aqueous sodium hydroxide (B78521), 3-hydroxythietane derivatives can undergo a retro-aldol ring fission. researchgate.netrsc.org This reaction's rate is influenced by the substituent at the C3 position and the oxidation state of the sulfur atom. researchgate.netrsc.org The reaction proceeds significantly faster for these cyclic compounds compared to their open-chain counterparts, with rate accelerations reported to be between 4 x 10⁴ and 5 x 10⁵ times greater. researchgate.netrsc.org This increased rate is attributed to the relief of ring strain, which is a significant driving force for the reaction. researchgate.net The strain energy released during this process is estimated to be between 33% and 41%. researchgate.net

The proposed mechanism for this ring cleavage is analogous to a reverse aldol (B89426) condensation. cdnsciencepub.com For instance, the base-mediated treatment of 3-hydroxy-3-phenylthietane 1,1-dioxide leads to ring cleavage. cdnsciencepub.com While 3-hydroxythietane itself does not undergo this retro-aldol cleavage and instead forms an anionic polymer, its derivatives demonstrate this reactivity. rsc.org

Table 1: Rate Acceleration in Retro-Aldol Ring Fission

| Compound Family | Rate Acceleration Factor | Strain Energy Expression |

|---|---|---|

| 3-Hydroxythietane Derivatives | 4 x 10⁴–5 x 10⁵ | 33%–41% |

Acid-Catalyzed Desulfurization and Ring Cleavage

Under acidic conditions, this compound and its derivatives can undergo desulfurization and ring cleavage. cdnsciencepub.com This process is thought to begin with the protonation of the sulfone group. cdnsciencepub.com Following protonation, the molecule can undergo solvolysis, leading to the formation of a glycol. cdnsciencepub.com This glycol can then form an unstable β-ketosulfinic acid, which subsequently desulfonates to yield a ketone. cdnsciencepub.com This type of acid-catalyzed ring cleavage highlights an alternative pathway for the decomposition of the thietane (B1214591) ring structure. cdnsciencepub.com

Elimination Reactions

Elimination reactions provide a key pathway for the formation of unsaturated four-membered rings from this compound.

Dehydration to Thiete 1,1-dioxides

The dehydration of this compound and its derivatives is a known method for the synthesis of thiete 1,1-dioxides. cdnsciencepub.com For example, treatment of the benzylsulfonate ester of 3-hydroxy-3-phenylthietane 1,1-dioxide with triethylamine (B128534) results in dehydration. cdnsciencepub.com In some cases, treatment with aqueous sodium hydroxide can also lead to elimination, forming a thiete dioxide. acs.org

E1 Elimination from Carbocation Intermediates

The formation of a carbocation intermediate can lead to an E1 elimination reaction, yielding a stable 3-aryl-2H-thiete 1,1-dioxide. acs.org The E1 mechanism is a two-step process that begins with the ionization of the substrate to form a carbocation. labxchange.orglibretexts.org This is followed by the deprotonation of an adjacent carbon by a base. labxchange.org Since the E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction, a mixture of substitution and elimination products can be expected. libretexts.org The stability of the resulting alkene is a key factor in E1 eliminations, with the most substituted alkene typically being the major product. labxchange.org In the context of this compound derivatives, the formation of the thiete dioxide is a competing pathway when carbocation intermediates are generated. acs.org

Nucleophilic and Electrophilic Interactions

The reactivity of this compound is also defined by its interactions with nucleophiles and electrophiles. While specific studies detailing a broad range of such interactions with the parent compound are limited, the reactions of related structures provide insight. For example, thietan-3-one, a related ketone, participates in various addition reactions with nucleophiles. ethz.ch The hydroxyl group of this compound can be converted to other functional groups, such as ethers and sulfonate esters, through reactions with appropriate electrophiles. epdf.pub The sulfone group itself is generally stable to a range of acidic and basic conditions, as well as to certain nucleophiles. acs.org However, as discussed, both acidic and basic conditions can promote ring-opening reactions. rsc.orgcdnsciencepub.com

Michael Addition of Nucleophiles to Thiete 1,1-dioxides

Thiete 1,1-dioxides, which can be synthesized from this compound via elimination, are potent Michael acceptors. acs.org The Michael addition, a conjugate 1,4-addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated sulfone system. wikipedia.orgorganicchemistrytutor.com This reaction is a cornerstone for introducing a wide range of substituents onto the thietane ring.

Thiete 1,1-dioxides readily react with various nucleophiles. cdnsciencepub.comthieme-connect.de For instance, the exposure of 2-phenylthiete 1,1-dioxide to alcoholic potassium hydroxide (KOH) results in the formation of the Michael addition product, 3-ethoxy-2-phenylthietane 1,1-dioxide. cdnsciencepub.com This reactivity is typical for thiete 1,1-dioxides and allows for the synthesis of various 3-substituted thietane 1,1-dioxides. cdnsciencepub.comorgsyn.org The general mechanism involves the addition of a nucleophile to the double bond, followed by protonation to yield the substituted saturated thietane ring. cdnsciencepub.com

Alkylation Reactions involving Thietanol Dioxides

3-Aryl-thietan-3-ol 1,1-dioxides can function as effective alkylating agents through a dehydrative mechanism. acs.org This process typically involves the use of a Lewis or Brønsted acid catalyst to facilitate the formation of a planar carbocation intermediate by eliminating the tertiary hydroxyl group. acs.org This reactive intermediate is then trapped by various nucleophiles, leading to the formation of 3,3-disubstituted thietane dioxides. acs.org

The scope of this reaction is broad, encompassing a range of nucleophiles. A calcium-catalyzed reaction has been developed for arene and thiol nucleophiles, while a Brønsted acid-catalyzed approach is effective for alcohols. acs.orggoogle.com Phenols, for example, undergo Friedel-Crafts alkylation with high regioselectivity. acs.org Aromatic and aliphatic thiols are also well-tolerated, reacting smoothly with thietanol dioxides. acs.org While direct alkylation of alcohols under Lewis acid conditions can be challenging, a switch to Brønsted acid catalysis enables the O-alkylation of primary and benzylic alcohols. acs.orgsmolecule.com In the absence of a nucleophile, the carbocation intermediate undergoes an E1 elimination to form the corresponding stable 3-aryl-2H-thiete 1,1-dioxide. acs.org

Table 1: Scope of Alkylation Reactions with 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide (2a)

| Nucleophile | Product | Catalyst System | Yield (%) | Citation |

| o-Cresol | 3-(2-Hydroxy-3-methylphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | Ca(NTf₂)₂ | 94 | acs.org |

| Phenol (B47542) | 3-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | Ca(NTf₂)₂ | 84 | acs.org |

| 4-Isopropylphenol | 3-(4-Hydroxy-3-isopropylphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | Ca(NTf₂)₂ | 83 | acs.org |

| p-Toluenethiol | 3-(4-Methoxyphenyl)-3-(p-tolylthio)thietane 1,1-dioxide | Ca(NTf₂)₂ | 99 | acs.org |

| Benzyl (B1604629) alcohol | 3-(Benzyloxy)-3-(4-methoxyphenyl)thietane 1,1-dioxide | Tf₂NH | 88 | acs.org |

| No Nucleophile | 3-(4-Methoxyphenyl)-2H-thiete 1,1-dioxide | Ca(NTf₂)₂ | 91 | acs.org |

Ring-opening Reactions of Thietanes

The strained four-membered ring of thietane 1,1-dioxides is susceptible to ring-opening reactions under both basic and acidic conditions. cdnsciencepub.comresearchgate.net 3-Hydroxythietane derivatives can undergo a retro-aldol ring fission when treated with aqueous sodium hydroxide. researchgate.net For example, when 3-hydroxy-2-phenylthietane 1,1-dioxide is heated in a 20% NaOH solution, the ring cleaves, precipitating benzyl methyl sulfone upon cooling. cdnsciencepub.com This type of ring cleavage is a known reaction for thiete 1,1-dioxides and their 3-alkoxy derivatives, and the mechanism is proposed to proceed through a reverse aldol condensation. cdnsciencepub.com

Acid-catalyzed ring-opening is also possible. Treatment of 3-hydroxy-2-phenylthietane 1,1-dioxide with strong acids like 85% H₃PO₄ or concentrated H₂SO₄ in glacial acetic acid results in a novel desulfurization and ring cleavage, forming benzyl methyl ketone. cdnsciencepub.com This transformation highlights the complex reactivity of the thietane ring system under different catalytic conditions. cdnsciencepub.com Electrophilic aryne-activated ring-opening represents another modern approach, allowing for a three-component reaction under mild conditions with a broad scope of nucleophiles. rsc.orgsemopenalex.org

Stability and Degradation Pathways

The stability of this compound is highly dependent on the chemical environment, particularly the pH. Its degradation pathways are key to understanding its handling and application.

Chemical Stability under Acidic and Basic Conditions

Investigations into the chemical stability of 3,3-disubstituted thietane-1,1-dioxides have shown them to be generally robust. acs.org For instance, certain diarylthietane dioxides exhibit quantitative recovery after exposure to both acidic (1 M HCl at 37 °C) and basic (1 M NaOH) conditions. acs.org

However, the parent 3-aryl-3-hydroxythietane 1,1-dioxide shows a distinct degradation pathway under basic conditions. acs.org When treated with aqueous 1 M NaOH, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide degrades via elimination to form the corresponding thiete 1,1-dioxide. acs.org Similarly, heating 3-hydroxy-2-phenylthietane 1,1-dioxide with 20% NaOH leads to ring cleavage. cdnsciencepub.com Under strongly acidic conditions, such as treatment with H₃PO₄ or H₂SO₄, the compound can undergo a more complex ring cleavage and desulfurization. cdnsciencepub.com

Table 2: Stability of Thietane Dioxide Derivatives under Various Conditions

| Compound | Condition | Result | Citation |

| Diarylthietane dioxide (3aa) | 1 M HCl, 37 °C | Quantitative Recovery | acs.org |

| Diarylthietane dioxide (3aa) | 1 M NaOH, 25 °C | Quantitative Recovery | acs.org |

| 3-Hydroxy-3-arylthietane 1,1-dioxide (2a) | 1 M NaOH, 25 °C | Degradation to thiete 4a | acs.org |

| 3-Hydroxy-2-phenylthietane 1,1-dioxide (19) | 20% NaOH, reflux | Ring cleavage to benzyl methyl sulfone | cdnsciencepub.com |

| 3-Hydroxy-2-phenylthietane 1,1-dioxide (19) | Conc. H₂SO₄/AcOH | Ring cleavage to benzyl methyl ketone | cdnsciencepub.com |

Anionic Polymerization

The polymerization of thietane 1,1-dioxides has been explored, but with limited success. Attempts to polymerize thietane sulfones using either cationic or anionic catalysts have reportedly failed. epdf.pub This resistance to polymerization under these conditions suggests that the reactivity of the strained ring, while high in other contexts, does not readily lead to chain growth through these mechanisms. However, under certain conditions, such as the attempted dehydration of 3-hydroxy-2-phenylthietane 1,1-dioxide with cyanuric chloride, the formation of polymeric material has been observed as a side product, though this was not the result of a controlled polymerization process. cdnsciencepub.com

Mechanistic Insights from Isotope Discrimination Studies

While specific isotope discrimination studies on this compound are not extensively reported in the reviewed literature, the principles of kinetic isotope effects (KIEs) offer a powerful tool for elucidating the mechanisms of its reactions. nih.govlibretexts.org A KIE is the change in reaction rate that occurs when an atom in a reactant is replaced by one of its isotopes. dalalinstitute.com

For the reactions of this compound, KIE studies could provide significant mechanistic clarity:

Elimination Reactions: To distinguish between E1 and E2 mechanisms for the base-induced formation of thiete 1,1-dioxide, a primary KIE could be measured. dalalinstitute.com Replacing the hydrogen at the C2 or C4 position with deuterium (B1214612) (D) would result in a significant kH/kD value if the C-H bond is broken in the rate-determining step, as expected for an E2 mechanism. A negligible KIE would support an E1 mechanism where carbocation formation is the slow step. libretexts.org

Alkylation Reactions: In the acid-catalyzed alkylation, a solvent isotope effect (SIE) could be measured by comparing the reaction rate in H₂O versus D₂O. nih.gov A normal SIE (kH₂O/kD₂O > 1) would indicate that a proton transfer is involved in the rate-limiting step, such as the protonation of the hydroxyl group prior to its departure as water. mdpi.com An inverse SIE (kH₂O/kD₂O < 1) could suggest a pre-equilibrium protonation step before the rate-determining step. mdpi.com

Ring-Opening Reactions: For the retro-aldol ring fission, a primary KIE could be used to probe the transition state of the C-C bond cleavage by isotopically labeling one of the carbons in the bond.

These hypothetical studies demonstrate how isotope effects can serve as a precise probe into transition state structures and the sequence of bond-breaking and bond-forming events in the complex reactions of this compound. researchgate.net

Derivatives and Analogues of 3 Hydroxythietane 1,1 Dioxide

The modification of the 3-hydroxythietane 1,1-dioxide structure has led to a variety of derivatives with diverse substitutions on the thietane (B1214591) ring. These efforts aim to explore new chemical spaces and develop molecules with potential applications. acs.orgresearchgate.netresearchgate.net

Substituted Thietane 1,1-dioxides

A significant area of research has been the synthesis of substituted thietane 1,1-dioxides, which are valued for their potential in medicinal and agricultural chemistry. acs.orgresearchgate.net A key strategy involves the generation of carbocation intermediates on the four-membered ring, which can then be trapped by various nucleophiles. acs.orgacs.orgchemrxiv.org

A divergent method for synthesizing 3,3-disubstituted thietane dioxide derivatives has been developed, utilizing catalytic Lewis or Brønsted acids. acs.orgresearchgate.netacs.orgchemrxiv.org This approach typically starts with benzylic tertiary alcohols of thietane dioxides, which are activated to form a carbocation on the ring. acs.orgresearchgate.net This intermediate is then coupled with arenes, thiols, or alcohols to create C-C, C-S, and C-O bonds directly on the intact four-membered ring. acs.orgkazanmedjournal.ru

The reaction's success is influenced by the choice of catalyst and reaction conditions. For instance, calcium-catalyzed reactions have been effective for coupling with arene and thiol nucleophiles, while Brønsted acids are used for reactions with alcohols. acs.org The use of increased temperatures is often necessary to minimize the formation of the thiete dioxide elimination byproduct. acs.org The resulting 3,3-disubstituted products have demonstrated high chemical stability. acs.org

Table 1: Synthesis of 3,3-Disubstituted Thietane Dioxide Derivatives

| Starting Material | Catalyst/Reagent | Nucleophile | Product Type | Ref |

|---|---|---|---|---|

| 3-Aryl-thietan-3-ol dioxides | Lewis Acid (e.g., Ca²⁺) | Arenes (e.g., o-cresol), Thiols | 3-Aryl-3-aryl thietane dioxides, 3-Aryl-3-sulfanyl thietane dioxides | acs.org |

A series of 3-alkyloxy(sulfanyl)thietane-1,1-dioxides has been synthesized through the reaction of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole with sodium alkoxides and thioalkoxides. researchgate.netresearchgate.net This synthetic route has produced compounds that have been investigated for their neuropharmacological properties. researchgate.netresearchgate.net For example, 3-ethoxythietane-1,1-dioxide (3ETD) has been noted for its antidepressant properties. researchgate.netscilit.com

Additionally, 3-sulfanyl thietane dioxides can be formed through the reaction of 3-aryl-thietan-3-ol dioxides with both aromatic and aliphatic thiols under Lewis acid catalysis. acs.orgnih.gov

Table 2: Examples of 3-Alkyloxy(sulfanyl)thietane-1,1-dioxides and Their Studied Effects

| Compound | Synthetic Precursor | Investigated Effect | Ref |

|---|---|---|---|

| 3-Ethoxythietane-1,1-dioxide (3ETD) | 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole | Antidepressant-like | researchgate.netscilit.com |

| Compound IIa (unspecified structure) | 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole | Antidepressant-like | researchgate.netresearchgate.net |

| Compound IIh (unspecified structure) | 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole | Antidepressant-like | researchgate.netresearchgate.net |

| Compound IId (unspecified structure) | 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole | Anxiolytic-like | researchgate.netresearchgate.net |

The synthesis of aryl-substituted thietane dioxide derivatives often involves the oxidation of precursor molecules. cdnsciencepub.com For instance, 3-hydroxy-2-phenylthietane 1,1-dioxide was prepared by oxidizing 3-hydroxy-2-phenylthietane with m-chloroperbenzoic acid. cdnsciencepub.com This product could then be dehydrated to yield 3-phenylthiete 1,1-dioxide. cdnsciencepub.com

A more recent approach involves the direct arylation of 3-hydroxy-3-arylthietane 1,1-dioxides. acs.org These precursors are synthesized by oxidizing the corresponding 3-aryl-3-hydroxythietanes. acs.orgnih.gov The subsequent calcium-catalyzed reaction with arene nucleophiles, such as di- and trimethoxybenzene or N-methylindole, yields 3,3-diarylthietane dioxide derivatives. acs.org This method tolerates a variety of substituents on the arene ring of the starting thietanol dioxide. acs.org

Table 3: Synthesis of Aryl-substituted Thietane Dioxide Precursors

| Precursor Name | Synthesis Note | Ref |

|---|---|---|

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Prepared by oxidation of the corresponding thietanol with m-CPBA. | acs.orgnih.gov |

| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | Prepared by oxidation of the corresponding thietanol with m-CPBA. | acs.orgnih.gov |

| 3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxide | Prepared by oxidation of the corresponding thietanol with m-CPBA. | acs.orgnih.gov |

Thietane-Containing Heterocyclic Systems

The thietane ring, particularly in its oxidized 1,1-dioxide form, has been incorporated into larger, more complex heterocyclic systems, leading to the creation of novel chemical entities for biological evaluation. kazanmedjournal.ruresearchgate.net

The synthesis of thietanylimidazole derivatives has been reported, with some compounds showing potential as antidepressants. kazanmedjournal.ru One synthetic approach involves the hydrazinolysis of dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates. kazanmedjournal.ru The mechanism of action for these compounds has been linked to the stimulation of 5-HT1A receptors and/or blockade of 5-HT2A/2C receptors. researchgate.netresearchgate.net

Titanixanthines represent a class of complex heterocyclic compounds that incorporate a thietane moiety. researchgate.net Research in this area includes the synthesis of xanthine (B1682287) derivatives where a thietane or thietane-1,1-dioxide ring is attached at the N7 position. kazanmedjournal.ruresearchgate.net For example, 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione was synthesized and subsequently reacted with amines to create 8-amino-substituted derivatives. researchgate.net These compounds, along with others like 3-methyl-7-(1,1-dioxothiethanyl-3)-8-cyclohexylamine-1-ethylxanthine, have been studied for their antidepressant properties. kazanmedjournal.ru Another related synthesis produced ethyl 2-[8-arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates. researchgate.net

Thietanyltriazoles and Thietanyltriazolones

Thietanyltriazoles and thietanyltriazolones represent a significant class of derivatives where the thietane ring, often in its oxidized 1,1-dioxide form, is appended to a triazole or triazolone core. Extensive research has been conducted on these compounds, with over 300 having been studied for their biological potential. kazanmedjournal.ruresearchgate.net A primary area of investigation for these molecules has been their potential as antidepressant agents. kazanmedjournal.ru

The synthesis of these derivatives often involves creating a thietane-substituted triazole and then modifying the sulfur atom's oxidation state. For instance, ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl- 4]acetate serves as a precursor. researchgate.net Its oxidation to the corresponding sulfone (1,1-dioxide) is achieved using hydrogen peroxide (H₂O₂) in glacial acetic acid. researchgate.net Subsequent hydrolysis of the ethyl ester group on both the thietane and the thietane-1,1-dioxide precursors yields the respective carboxylic acids. These acids can then be converted into a variety of water-soluble salts by reacting them with alkali-metal hydroxides or various amines. researchgate.net

A study on the antiplatelet and anticoagulant activity of a series of these compounds revealed that derivatives containing the 1,1-dioxide moiety were successfully synthesized and evaluated. researchgate.net The research highlighted that specific compounds showed pronounced antiplatelet activity, in some cases comparable to acetylsalicylic acid in ADP-induced aggregation tests. researchgate.net Notably, all the synthesized compounds in this family adhered to Lipinski's rule-of-five, indicating favorable physicochemical properties for potential drug development. researchgate.net

Table 1: Synthesis Pathway for Thietanyltriazolone Derivatives

| Precursor Compound | Reaction | Product Compound |

| Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl- 4]acetate | Oxidation with H₂O₂ | Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4- triazolyl-4]acetate |

| Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl- 4]acetate | Hydrolysis | 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetic acid |

| Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4- triazolyl-4]acetate | Hydrolysis | 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4- triazolyl-4]acetic acid |

| Acetic Acid Products | Reaction with amines or alkali-metal hydroxides | Corresponding water-soluble salts |

Thietanopentosides and their S-oxides/S,S-dioxides

Thietanopentosides are sugar analogues where a thietane ring is incorporated into a pentose (B10789219) sugar structure. Specifically, these are methyl 3,5-anhydro-3-thiopentofuranosides. figshare.com Research into this class of compounds has focused on their oxidation to the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones), which are direct analogues of this compound within a carbohydrate framework. figshare.com

The oxidation of various thietanopentosides, including those from the D-xylo, L-lyxo, and 2-deoxy-D-threo series, has been successfully carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). figshare.com The oxidation to the sulfoxide (B87167) level introduces a new chiral center at the sulfur atom, resulting in the formation of diastereoisomers. These diastereomers have been successfully separated, and their specific configurations were assigned using NMR spectroscopy. figshare.com In one instance, the configuration was unequivocally confirmed by an X-ray structure analysis. figshare.com

The stereoselectivity observed during the oxidation process is attributed to the specific steric environments within the different thietano sugar molecules. figshare.com X-ray structural analyses were also performed on three of the crystalline sulfone (S,S-dioxide) products, further elucidating their three-dimensional structure. figshare.com However, attempts to functionalize these compounds further by generating carbanions from the sulfoxides and sulfones for subsequent reactions with electrophiles proved to be unsuccessful. figshare.com

Table 2: Investigated Thietanopentoside Series and their Oxidation Products

| Thietanopentoside Series | Oxidation Products | Characterization Methods |

| D-xylo | S-oxides (Sulfoxides), S,S-dioxides (Sulfones) | NMR Spectroscopy |

| L-lyxo | S-oxides (Sulfoxides), S,S-dioxides (Sulfones) | NMR Spectroscopy, X-ray Structure Analysis |

| 2-deoxy-D-threo | S-oxides (Sulfoxides), S,S-dioxides (Sulfones) | NMR Spectroscopy |

Comparison with Other Small-Ring Heterocycles (Oxetanes, Azetidines)

In medicinal chemistry, small, saturated four-membered rings like thietanes, oxetanes, and azetidines are increasingly utilized as design elements to fine-tune the properties of drug candidates. researchgate.netnih.gov While they share the feature of a strained four-membered ring, the nature of the heteroatom (sulfur, oxygen, or nitrogen) imparts distinct physicochemical characteristics. Thietanes, particularly in their oxidized sulfoxide and sulfone forms, offer a unique profile compared to their more commonly used oxetane (B1205548) and azetidine (B1206935) counterparts. researchgate.netnih.gov

These heterocycles are valued for introducing three-dimensionality, a desirable trait in modern drug design, while maintaining a low molecular weight. researchgate.net They are often employed to modulate key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. A general trend observed when incorporating these rings is a move toward lower lipophilicity (LogD) and higher aqueous solubility, which can improve the pharmacokinetic profile of a lead compound. nih.govethz.ch

Physicochemical Property Comparison:

Polarity and Solubility: Oxetanes and thietanes are polar motifs that can enhance aqueous solubility. researchgate.net The thietane sulfone (S,S-dioxide) group is a strong hydrogen bond acceptor, significantly increasing polarity.

Lipophilicity: The introduction of these rings often reduces lipophilicity compared to larger or purely carbocyclic analogues. ethz.ch This can be beneficial for reducing off-target effects and improving metabolic profiles.

Metabolic Stability: Oxetanes have been used as isosteres for metabolically labile groups like gem-dimethyl groups or carbonyls, sometimes leading to improved metabolic stability. acs.org The thietane ring, especially the chemically robust 1,1-dioxide, can also enhance metabolic stability.

Basicity: Amino-oxetanes and azetidines are common motifs. The oxetane ring can be used to attenuate the basicity (pKa) of a nearby amine, a useful strategy for optimizing a compound's properties. nih.govacs.org

Chemical Interactions: The heteroatom plays a direct role in biological interactions. For example, in a study of antiviral nucleosides, the sulfur atom of a thietane ring was found to engage in a stronger interaction with an asparagine residue in the target enzyme compared to the oxygen atom in the corresponding oxetane analogue, potentially explaining the thietane's superior potency. nih.gov

Despite their potential, thietanes are less explored in synthetic drugs compared to oxetanes and azetidines. researchgate.net Oxetanes are more prevalent in natural products, with the well-known anticancer agent paclitaxel (B517696) being a prominent example. nih.govacs.org In contrast, only a few natural products containing a thietane ring have been reported. acs.org The majority of oxetane-containing compounds that have advanced in drug discovery are substituted at the 3-position, which is believed to offer greater stability and synthetic accessibility. nih.govacs.org

Table 3: Comparative Properties of Four-Membered Heterocycles in Drug Discovery

| Property | Oxetanes | Azetidines | Thietanes (including S,S-dioxides) |

| Primary Heteroatom | Oxygen | Nitrogen | Sulfur |

| Polarity | High | Variable (depends on substitution) | High (especially S,S-dioxide) |

| Aqueous Solubility | Generally increases solubility nih.gov | Can increase solubility | Generally increases solubility |

| Lipophilicity (LogD) | Generally decreases LogD nih.gov | Generally decreases LogD | Generally decreases LogD ethz.ch |

| Hydrogen Bonding | H-bond acceptor | H-bond donor/acceptor | H-bond acceptor (especially S,S-dioxide) |

| Metabolic Stability | Can improve stability, used as isostere acs.org | Can improve stability | Can improve stability, sulfone is robust |

| Basicity Modulation | Can lower pKa of adjacent amines acs.org | Is a basic center itself | Not inherently basic |

| Prevalence | More common in natural products and drugs acs.org | Common in synthetic drugs | Less explored but of growing interest researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure and energy of molecules, which are fundamental to understanding their stability and reactivity.

The four-membered ring of thietane (B1214591) and its derivatives possesses significant ring strain energy (RSE) due to the deviation of its bond angles from ideal tetrahedral or trigonal planar geometries. This inherent strain is a key driver of the ring's reactivity, particularly in ring-opening or ring-fission reactions. nih.govthieme-connect.de

Quantum chemical calculations are essential for quantifying this strain. RSE is typically determined by calculating the enthalpy change of a balanced chemical reaction where the strained ring is broken into unstrained, open-chain analogues. osti.gov Theoretical calculations for the parent thietane molecule suggest a strain energy of 19.1 kcal/mol. thieme-connect.de

For thietane 1,1-dioxide, the presence of the sulfone group influences the ring's geometry and strain. Computational studies on the ring-opening polymerization of cyclic sulfone compounds use methods like Density Functional Theory (DFT) to compare the energy changes associated with radical addition to the ring versus the subsequent ring-opening reaction. mdpi.com These calculations help predict whether ring fission is a thermodynamically favorable process. mdpi.com The effect of ring strain on the mechanism of ring cleavage has been computationally studied for small cyclic disulfides, showing that highly strained rings can alter reaction pathways. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with their environment. These methods range from quantum mechanics to classical molecular mechanics.

For complex systems, such as the interaction of a molecule with a biological target, molecular dynamics (MD) simulations are often employed. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational changes and binding stability. mdpi.com For example, MD simulations have been used to assess the stability of thiophene (B33073) derivatives within protein binding pockets by analyzing parameters like the root mean square deviation (RMSD). mdpi.com

Another powerful modeling approach is the three-dimensional quantitative structure-activity relationship (3D-QSAR). mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural and physicochemical properties of a series of molecules with their biological activity. mdpi.comnih.gov These methods generate contour maps that visualize regions where steric, electrostatic, or other properties are favorable or unfavorable for activity, guiding the design of new compounds. mdpi.com While not specifically documented for 3-hydroxythietane 1,1-dioxide, these approaches are commonly applied to heterocyclic compounds, including sulfamides and other sulfur-containing molecules, to optimize their biological interactions. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, particularly the distribution of electrons in its molecular orbitals, governs its chemical reactivity. Computational methods are used to predict this behavior.

Key indicators of reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scispace.com The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap generally implies higher stability. youtube.com

Computational Mechanistic Studies

Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For reactions involving sulfones, DFT has been used to investigate reaction mechanisms in detail. For example, the mechanism of the amino-sulfonylation of alkenes with N-sulfonyl ketimine was elucidated using DFT, which helped to understand the regioselectivity of the reaction by analyzing the properties of the radical intermediates involved. nih.gov

In the context of thietane 1,1-dioxides, computational studies have explored their use as precursors in synthetic reactions. For instance, the generation of carbocation intermediates from 3-aryl-thietan-3-ol dioxides (compounds closely related to this compound) has been proposed as a key step in reactions forming new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds. acs.org DFT has also been used to predict the feasibility of radical ring-opening polymerization of cyclic sulfones, confirming that introducing specific functional groups can promote this reaction pathway. mdpi.com These studies provide a detailed picture of the energetic landscape of a reaction, guiding the development of new synthetic methods. smu.edu

Spectroscopic and Structural Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 3-hydroxythietane 1,1-dioxide derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of synthesized compounds. acs.org

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For this compound, the chemical shifts (δ) and coupling constants (J) of the protons on the thietane (B1214591) ring are characteristic and essential for structural confirmation. acs.orgchemrxiv.org The spectra are typically recorded on 400 MHz spectrometers, and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). acs.orgchemrxiv.org

In a typical ¹H NMR spectrum of a 3-substituted this compound, the protons on the four-membered ring exhibit distinct signals. For instance, in the ¹H-NMR spectrum of this compound recorded in DMSO-d₆, the following signals are observed: a doublet between δ 5.9-6.0 ppm corresponding to the hydroxyl proton, a multiplet for the proton at the C3 position between δ 4.49-4.55 ppm, and multiplets for the methylene (B1212753) protons at C2 and C4 between δ 4.38-4.48 ppm and δ 3.87-3.90 ppm. google.com

¹H NMR is also a crucial technique for assessing the purity of a sample. The presence of unexpected signals can indicate impurities. Furthermore, quantitative ¹H NMR (qNMR) can be employed by adding a known amount of an internal standard to the sample, allowing for the determination of the absolute purity of the compound. acs.orgchemrxiv.org For example, yields of reactions involving this compound derivatives have been calculated by analyzing the ¹H NMR spectrum of the crude reaction mixture using 1,3,5-trimethoxybenzene (B48636) as an internal standard. acs.orgchemrxiv.org

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| OH | 5.9-6.0 | d | 1H | |

| CH(OH) | 4.49-4.55 | m | 1H | |

| CH₂SO₂ | 4.38-4.48 | m | 2H | |

| CH₂SO₂ | 3.87-3.90 | m | 2H |

Data recorded in DMSO-d₆ at 400 MHz. google.com

NMR spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is a powerful method for determining the relative stereochemistry of substituents on the thietane ring. The spatial proximity of protons can be inferred from the intensity of NOE signals, allowing for the assignment of cis or trans configurations. researchgate.net In some studies, the use of lanthanide shift reagents like Eu(fod)₃ has been employed to induce larger chemical shift separations, simplifying complex spectra and aiding in the stereochemical assignment of substituted thietane 1,1-dioxides. researchgate.net These studies have indicated a trans orientation of substituent groups on the thietane ring in certain derivatives. researchgate.net

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

For derivatives of this compound, single-crystal X-ray diffraction analysis is the definitive method for confirming the molecular structure and the relative or absolute configuration of stereocenters. acs.orgchemrxiv.org This technique has been instrumental in characterizing various 3,3-disubstituted thietane dioxide derivatives, providing conclusive evidence for their chemical identity. acs.orgchemrxiv.org

The four-membered thietane ring is not planar and exists in a puckered conformation. researchgate.netnih.gov X-ray crystallography allows for the precise measurement of the puckering angle of the thietane dioxide ring. acs.orgchemrxiv.org Studies have shown that the degree of puckering is influenced by the nature and orientation of the substituents at the C3 position. acs.orgchemrxiv.org For instance, in one derivative, the thietane dioxide ring was found to be puckered by 29.4° towards the hydroxyl group, suggesting the presence of an intramolecular hydrogen bond. acs.orgchemrxiv.org In contrast, other diarylthietane dioxides exhibited less puckered rings with angles of 14.0° and 16.9°. acs.orgchemrxiv.org In some cases, such as a toluene (B28343) sulfide (B99878) derivative, the thietane dioxide ring was observed to be nearly planar, with a puckering angle of only 1°. acs.orgchemrxiv.org

Table 2: Puckering Angles of Various Thietane Dioxide Rings Determined by X-ray Crystallography

| Compound | Puckering Angle (°) |

| Thietanol 2a | 29.4 |

| Diarylthietane dioxide 3aa | 14.0 |

| Diarylthietane dioxide 3ac | 16.9 |

| Toluene sulfide derivative 5aa | 1 |

Data from reference acs.orgchemrxiv.org.

Infrared (IR) Spectroscopydss.go.thchemrxiv.orgnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. dss.go.thchemrxiv.org For this compound and its derivatives, the IR spectrum provides key information about the presence of the hydroxyl (-OH) and sulfone (-SO₂) groups.

The characteristic absorption bands for the sulfone group (SO₂) are typically strong and appear in the regions of 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching). The hydroxyl group (-OH) is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. These characteristic peaks are routinely used to confirm the successful oxidation of the sulfide to the sulfone and the presence of the hydroxyl functionality. dss.go.thacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight of a compound and can also provide valuable insights into its structure through the analysis of fragmentation patterns.

In the analysis of this compound and its derivatives, both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly utilized techniques. ESI is a soft ionization method that often results in the observation of the protonated molecule, [M+H]⁺, or other adducts, which helps in the direct determination of the molecular weight. For this compound (molecular formula C₃H₆O₃S), the predicted m/z for the protonated molecule is approximately 123.01105.

A common fragmentation pathway observed in the mass spectrometry of thietan-3-ols involves the loss of the hydroxyl group, leading to the formation of a carbocation. This would result in a fragment ion with a mass-to-charge ratio corresponding to [M – OH]⁺.

Predicted Mass-to-Charge Ratios for this compound Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 123.01105 |

| [M+Na]⁺ | 144.99299 |

| [M-H]⁻ | 120.99649 |

| [M+NH₄]⁺ | 140.03759 |

| [M+K]⁺ | 160.96693 |

| [M+H-H₂O]⁺ | 105.00103 |

This data is predicted and serves as a reference for experimental analysis.

Integration of Spectroscopic Data for Comprehensive Structural Analysis

While each spectroscopic technique provides valuable information, a definitive structural elucidation of this compound relies on the synergistic integration of data from multiple sources, primarily NMR, IR, and mass spectrometry.

The process of comprehensive structural analysis typically follows a systematic approach:

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula (C₃H₆O₃S for this compound).

Identification of Functional Groups: Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule. For a derivative such as 3-(4-chlorophenyl)-3-hydroxythietane 1,1-dioxide, characteristic absorption bands would be observed for the hydroxyl group (O-H stretch, typically broad, around 3480 cm⁻¹), the sulfone group (S=O stretches), and aromatic C-H and C=C bonds. chemrxiv.org

Elucidation of the Carbon-Hydrogen Framework: ¹H and ¹³C NMR spectroscopy are then used to map out the connectivity of the atoms.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR reveals the number of unique carbon environments.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the precise connectivity between protons and carbons, ultimately piecing together the molecular skeleton.

Confirmation of Structure and Stereochemistry: In some cases, single-crystal X-ray diffraction analysis can provide the ultimate confirmation of the molecular structure, including the bond lengths, bond angles, and stereochemistry. For instance, X-ray analysis of certain 3-substituted thietane 1,1-dioxide derivatives has revealed a puckered conformation of the thietane dioxide ring.

By combining the molecular formula from MS, the functional groups from IR, and the detailed connectivity map from NMR, chemists can confidently assemble the complete and accurate structure of this compound. Each piece of spectroscopic data serves as a check on the others, leading to a robust and reliable structural assignment.

Advanced Applications and Research Directions

Role in Medicinal Chemistry and Pharmaceutical Development

The thietane (B1214591) dioxide scaffold is increasingly recognized in medicinal chemistry for its potential to confer desirable properties to bioactive molecules. nih.gov Unlike its more explored counterpart, the oxetane (B1205548) ring, the thietane ring has received less attention but is now emerging as a fragment that can provide new opportunities in analog design and isosteric replacements. nih.gov

Research has identified promising antidepressant-like activity within the class of 3-substituted thietane-1,1-dioxides. A notable derivative, 3-ethoxythietane-1,1-dioxide, has demonstrated significant antidepressant properties in preclinical studies. In forced swimming and tail suspension tests, this compound exhibited effects comparable to the established antidepressant drug imipramine. Further studies on rat models of depression induced by reserpine (B192253) showed that 3-ethoxythietane-1,1-dioxide could effectively eliminate depressive-like symptoms.

Another line of research has focused on thietane-containing 1,2,4-triazole (B32235) derivatives. A preclinical investigation of 4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th bromide revealed a combination of antidepressant and antithrombotic activities, suggesting its potential for developing therapies for vascular depression. researchgate.netdntb.gov.ua

Table 1: Preclinical Antidepressant Activity of Thietane Derivatives

| Compound/Derivative | Model/Test | Key Findings | Reference(s) |

| 3-alkyloxy(sulfanyl)thietane-1,1-dioxides | Tail-Suspension Test (TST), Forced-Swim Test (FST) | Exhibited antidepressant-like effects comparable to imipramine. | researchgate.net |

| 4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th bromide | Model thrombosis in rats | Demonstrated a combination of antidepressant and antithrombotic activities. | researchgate.netdntb.gov.ua |

The potential anxiolytic (anti-anxiety) properties of thietane derivatives have also been noted, often in conjunction with their antidepressant effects. Specifically, the antidepressant-like effects of certain 3-alkyloxy(sulfanyl)thietane-1,1-dioxides are presumed to be associated with anxiolytic properties. researchgate.net While dedicated studies focusing solely on the anxiolytic activity of this class of compounds are limited, these initial findings suggest a potential dual therapeutic benefit for mood and anxiety disorders. This remains an area for further investigation to establish a more definitive link and understand the underlying mechanisms.

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of inflammation and cell death, making it an attractive target for treating inflammatory diseases. frontiersin.orgnih.gov The development of small molecule inhibitors for RIPK1 is an active area of research. While numerous potent and selective RIPK1 inhibitors have been developed, current lead compounds are typically based on scaffolds such as benzoxazepinones, 1-aminoisoquinolines, and furo[2,3-d]pyrimidines. frontiersin.orgnih.gov There is no specific literature to date demonstrating that 3-hydroxythietane 1,1-dioxide or its derivatives are inhibitors of RIPK1 kinase. However, the exploration of novel heterocyclic scaffolds is a key strategy in kinase inhibitor design, and the unique properties of the thietane ring could potentially be exploited in the future design of novel kinase inhibitors. nih.gov

The modulation of protein-protein interactions (PPIs) is a challenging but increasingly important frontier in drug discovery. researchgate.netnih.gov Small molecules that can interfere with or stabilize these interactions hold immense therapeutic potential. The enzyme tRNA-guanine transglycosylase (TGT) is involved in the modification of tRNA and is a target in certain bacterial infections.

Currently, there is no direct evidence in the scientific literature of this compound or its derivatives modulating the activity of tRNA-guanine transglycosylase. However, the concept of bioisosterism, where one functional group is replaced by another with similar properties, is a cornerstone of medicinal chemistry. nih.govnih.gov The thietane ring is being explored as a bioisostere for other cyclic structures in drug design. nih.gov Its distinct polarity, stability, and three-dimensional shape could potentially be leveraged to mimic or disrupt key interactions at protein interfaces, making it a scaffold of interest for the future development of PPI modulators.

Potential in Agrochemicals

The application of thietane derivatives extends into the field of agrochemicals, particularly as insecticides and acaricides. A patent describes a class of thietane derivatives with demonstrated insecticidal and acaricidal efficacy. google.com For example, 3-(4-ethoxyphenyl)-3-[3-(3-phenoxyphenyl)propyl]thietane is one such compound specified for this use. google.com These compounds can be formulated for application at concentrations ranging from 0.0005% to 5%. google.com The inclusion of the thietane ring in these molecules is a key structural feature contributing to their pesticidal activity. google.com Additionally, other biologically active molecules containing the thietane structure have been identified as pesticides, highlighting the utility of this chemical class in crop protection. nih.govresearchgate.net

Table 2: Thietane Derivatives in Agrochemical Applications

| Compound/Derivative Class | Application | Mode of Action/Use | Reference(s) |

| Substituted thietane derivatives | Insecticide, Acaricide | Active ingredient in pesticidal compositions. | google.com |

| Thietane-containing molecules | Pesticide | Identified as a structural motif in biologically active pesticides. | nih.govresearchgate.net |

Building Blocks for Complex Molecular Architectures

Beyond direct biological applications, this compound and related structures are valuable as building blocks in organic synthesis. Thietanes serve as important and versatile intermediates for the preparation of a wide range of sulfur-containing acyclic and heterocyclic compounds. nih.gov Their four-membered ring structure can be manipulated through various chemical reactions to construct more complex molecular frameworks. This utility is crucial in the synthesis of novel pharmaceutical compounds and other complex organic molecules where the introduction of a sulfur-containing four-membered ring is desired. nih.gov For instance, thietanes have been used in the synthesis of thia-analogues of biologically active molecules like the anticancer drug Taxol and antiviral nucleosides. nih.gov

Spirocyclic Modules

The incorporation of spirocyclic motifs into drug candidates has gained significant traction in medicinal chemistry due to the inherent three-dimensionality these structures impart. researchgate.netmdpi.com Spirocycles, which contain two rings connected by a single common atom, can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing novel intellectual property. The Fsp3 character (the fraction of sp3 hybridized carbons) is a key descriptor in modern drug design, with higher Fsp3 values often correlating with greater clinical success. dntb.gov.ua